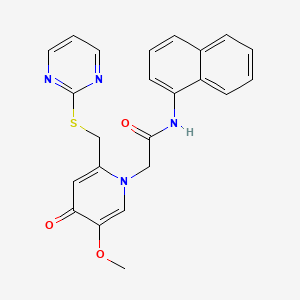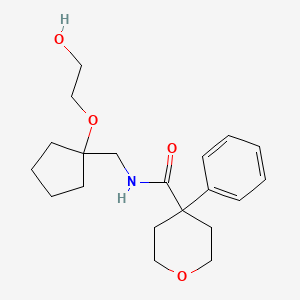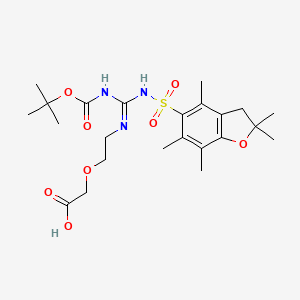
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloropropanoylamino group attached to a benzamide core, along with a piperidine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Chloropropanoylamino Group: This step involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by the reaction with propanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and alkaline aqueous medium can facilitate the cyclocondensation reactions required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoylamino group, using reagents like sodium azide (NaN3) or thiourea.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: Pd/C in the presence of hydrogen gas.
Substitution: NaN3 in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiourea derivatives.
Applications De Recherche Scientifique
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antidepressant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence the serotonergic and dopaminergic systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.
Loratadine: A piperidine derivative used as an antihistamine.
Ketotifen fumarate: Another piperidine derivative with antihistamine properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties not found in other similar compounds.
Propriétés
IUPAC Name |
4-(2-chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-12(18)16(22)19-14-8-6-13(7-9-14)17(23)21(3)15-5-4-10-20(2)11-15/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVFOHWNMAAREE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N(C)C2CCCN(C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2411140.png)
![2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411141.png)

![N-(2-Chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2411144.png)
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2411149.png)
![3-[2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile](/img/structure/B2411153.png)



![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)


